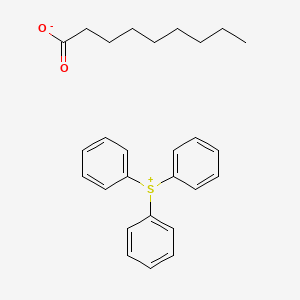
Triphenylsulfanium nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfanium nonanoate is an organic compound that belongs to the class of sulfonium salts It is characterized by the presence of a sulfonium ion (a sulfur atom bonded to three phenyl groups) and a nonanoate ion (a nine-carbon fatty acid)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenylsulfanium nonanoate can be synthesized through the reaction of triphenylsulfonium chloride with sodium nonanoate. The reaction typically occurs in an organic solvent such as acetonitrile, under mild heating conditions. The general reaction scheme is as follows:
(C6H5)3SCl+NaC9H19O2→(C6H5)3S+C9H19O2−+NaCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylsulfanium nonanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Triphenylsulfanium nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a photoacid generator in photolithography, where it helps in the patterning of semiconductor materials.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of triphenylsulfanium nonanoate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. For example, in photolithography, the compound generates acid upon exposure to light, which then catalyzes the polymerization of photoresist materials.
Comparaison Avec Des Composés Similaires
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Triphenylsulfonium chloride
Comparison: Triphenylsulfanium nonanoate is unique due to its nonanoate ion, which imparts distinct solubility and reactivity characteristics compared to other triphenylsulfonium salts. For instance, triphenylsulfonium triflate and nonaflate are more commonly used in photolithography due to their higher thermal stability, while triphenylsulfonium chloride is often used in organic synthesis due to its reactivity.
Propriétés
Numéro CAS |
398141-29-2 |
|---|---|
Formule moléculaire |
C27H32O2S |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
nonanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C9H18O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9(10)11/h1-15H;2-8H2,1H3,(H,10,11)/q+1;/p-1 |
Clé InChI |
CFJZIPUHEJHVPE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


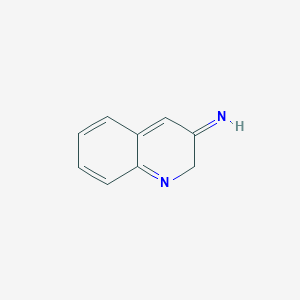
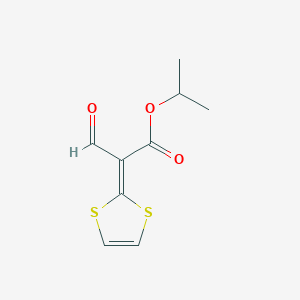
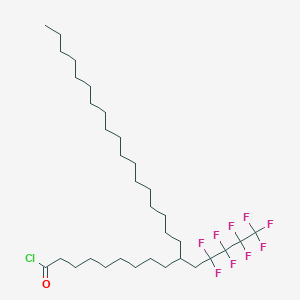
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
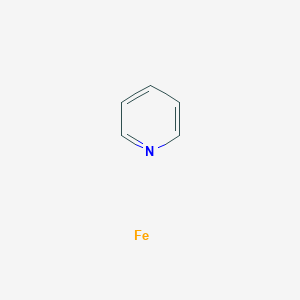
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
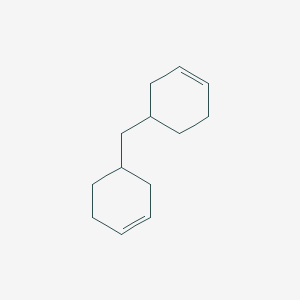
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
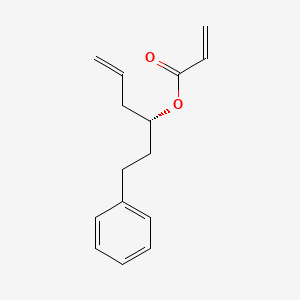
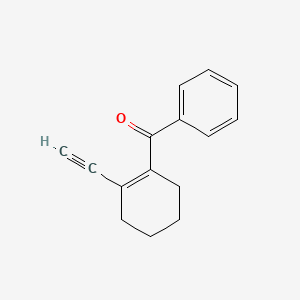

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
